4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYREBFILVYDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731229 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859721-53-2 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-(trifluoromethyl)phenyl)oxazol-2-amine chemical properties

An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 2-aminooxazole scaffold is recognized as a "privileged structure" due to its prevalence in bioactive molecules.[1][2] The incorporation of a trifluoromethylphenyl moiety further enhances its potential by favorably modulating key pharmacokinetic and pharmacodynamic properties.[3][4] This guide details the compound's physicochemical properties, provides a validated synthetic protocol, outlines its spectroscopic signature, and discusses its chemical reactivity. Furthermore, it explores the rationale for its use in drug discovery, drawing comparisons to its well-studied bioisostere, the 2-aminothiazole, and highlighting its potential as a kinase inhibitor and anticancer agent.

Introduction: A Scaffold of Opportunity

The 2-aminooxazole core is a five-membered heterocyclic system that serves as a cornerstone in the design of numerous therapeutic agents.[1] Its isosteric relationship with the widely used 2-aminothiazole scaffold allows for rational drug design strategies aimed at improving efficacy, solubility, and metabolic stability.[2] The replacement of the thiazole's sulfur with oxygen can lead to a decreased lipophilicity (ClogP) and a reduced rate of metabolism, as the sulfur atom is susceptible to oxidation.[2]

The strategic placement of a 4-(trifluoromethyl)phenyl group at the C4 position of the oxazole ring is a deliberate design choice. The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry, known for its ability to:

-

Increase Lipophilicity: Enhancing membrane permeability and in vivo transport.[3]

-

Improve Metabolic Stability: The C-F bond is exceptionally strong, making the group resistant to metabolic degradation.

-

Modulate Electronic Properties: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functionalities and influence binding interactions with biological targets.[4]

This guide synthesizes the available technical data to provide researchers with a foundational understanding of this compound as a high-potential building block for novel therapeutics.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems.

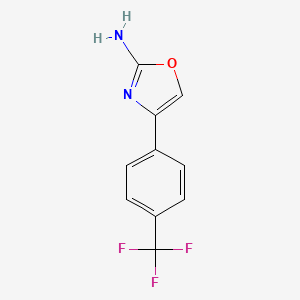

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 859721-53-2 | [5][6] |

| Molecular Formula | C₁₀H₇F₃N₂O | [5] |

| Molecular Weight | 228.17 g/mol | [5] |

| XLogP3 (Computed) | 2.9 | Analog Data |

| Hydrogen Bond Donors | 1 (amine group) | Computed |

| Hydrogen Bond Acceptors | 3 (N, O in ring, F) | Computed |

| Storage Temperature | 2-8°C, Inert Atmosphere |[5] |

Synthesis and Purification

The synthesis of N,4-disubstituted 2-aminooxazoles can be challenging, with standard protocols like the Hantzsch reaction (using ureas instead of thioureas) often failing to produce the desired products in good yields.[1][2] A reliable method involves the condensation of an α-haloketone with urea. This approach provides a direct and efficient route to the target molecule.

Synthetic Workflow

The synthesis proceeds via a classic cyclocondensation reaction, as illustrated below. The key starting material is 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, which is reacted with urea in a suitable solvent like dimethylformamide (DMF), often under microwave irradiation to accelerate the reaction.[7][8]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via microwave-assisted cyclocondensation.

Materials:

-

2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone

-

Urea

-

Dimethylformamide (DMF), anhydrous

-

Microwave synthesis reactor

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a 10 mL microwave reaction vial, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq), urea (1.2 eq), and anhydrous DMF (3-5 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-140°C for 15-30 minutes.[7][8] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times and often improving yields compared to conventional heating.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). The bicarbonate wash neutralizes any residual hydrobromic acid formed during the reaction.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Objective: To purify the crude product using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable mobile phase, such as a hexane:ethyl acetate mixture (e.g., 70:30 v/v).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid.

Spectroscopic and Structural Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | -NH₂ (broad singlet) | δ 6.5 - 7.5 ppm[9] |

| Aromatic (d, 2H, J≈8 Hz) | δ 8.0 - 8.2 ppm | |

| Aromatic (d, 2H, J≈8 Hz) | δ 7.7 - 7.9 ppm | |

| Oxazole H-5 (singlet) | δ 7.5 - 7.8 ppm | |

| ¹³C NMR (100 MHz, DMSO-d₆) | C2 (amine-bearing) | δ 158 - 162 ppm |

| C4 (aryl-bearing) | δ 140 - 145 ppm | |

| C5 | δ 110 - 115 ppm | |

| -CF₃ (quartet) | δ 122 - 126 ppm | |

| Aromatic Carbons | δ 125 - 135 ppm | |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | -CF₃ (singlet) | δ -60 to -63 ppm |

| IR (KBr Pellet, cm⁻¹) | N-H Stretch (asymmetric & symmetric) | 3450 - 3300 cm⁻¹[9] |

| C=N Stretch (oxazole) | 1640 - 1680 cm⁻¹ | |

| C-F Stretch | 1300 - 1100 cm⁻¹ |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 229.06 |

-

¹H NMR: The amine protons often appear as a broad signal that can exchange with D₂O.[9] The protons on the trifluoromethylphenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets.

-

¹⁹F NMR: A single, sharp peak is expected due to the chemical equivalence of the three fluorine atoms.

-

IR Spectroscopy: Primary amines typically show two N-H stretching bands (one symmetric, one asymmetric), which is a key diagnostic feature.[9]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its constituent functional groups:

-

2-Amino Group: This is the primary site of nucleophilicity. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig) to generate N-substituted derivatives, which is a common strategy in hit-to-lead optimization.[2]

-

Oxazole Ring: The ring is relatively stable and aromatic in character. However, it can be susceptible to cleavage under strongly acidic or basic conditions at elevated temperatures.

-

Trifluoromethylphenyl Moiety: The -CF₃ group is highly deactivating towards electrophilic aromatic substitution but can direct nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present on the ring.

Stability and Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[5] It is particularly important to protect it from strong oxidizing agents.[10]

Rationale in Drug Discovery and Biological Potential

The title compound is a compelling starting point for drug discovery programs due to the convergence of two validated medicinal chemistry concepts: bioisosterism and fluorine chemistry.

Bioisosterism: The Oxazole vs. Thiazole Advantage

As a bioisostere of the corresponding 2-aminothiazole, the 2-aminooxazole scaffold offers a distinct physicochemical profile. This strategic substitution can be used to fine-tune a lead compound's properties.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 859721-53-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

Spectroscopic data of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2-aminooxazole framework serves as a privileged structure, appearing in numerous biologically active compounds. This guide provides a detailed technical overview of the spectroscopic characteristics of a specific derivative, this compound (CAS 859721-53-2). The introduction of a trifluoromethylphenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound of particular interest to researchers in medicinal chemistry.

This document serves as a practical reference for scientists, offering predicted spectroscopic data based on the analysis of close structural analogs, alongside detailed, field-proven protocols for data acquisition. The insights herein are designed to facilitate the identification, characterization, and quality control of this compound in a research setting.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The following diagram illustrates the chemical structure of this compound with a numbering scheme that will be used for the assignment of NMR signals.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct insertion probe or analysis via Electrospray Ionization (ESI) after dissolving in a suitable solvent (e.g., methanol or acetonitrile) would be appropriate.

-

GC-MS Method:

-

GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm HP-5MS.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Injection: Inject 1 µL of a dilute solution (~1 mg/mL in ethyl acetate) in split mode (e.g., 50:1).

-

-

MS Parameters (EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

High-Resolution MS (HRMS): To confirm the elemental composition, analyze the sample using an ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer. Dissolve the sample in methanol with 0.1% formic acid and infuse it into the source. This will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS, and corroborated by data from closely related, published compounds. The trifluoromethylphenyl moiety introduces distinct and readily identifiable features in all spectra: an AA'BB' system in the ¹H NMR, characteristic C-F coupling in the ¹³C NMR, a strong Ar-CF₃ stretch in the IR, and a prominent loss of CF₃ in the mass spectrum. These features, combined with the signals from the 2-aminooxazole core, provide a comprehensive and unique spectroscopic fingerprint for the confident identification and characterization of this compound.

References

-

Mphahamele, M. J., et al. (2020). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules, 25(15), 3483. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]

-

This compound. AbacipharmTech. Available at: [Link]

-

Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). ResearchGate. Available at: [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (2012). DEA.gov. Available at: [Link]

-

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. (2010). National Institutes of Health (NIH). Available at: [Link]

4-(4-(trifluoromethyl)phenyl)oxazol-2-amine mechanism of action

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine

Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related compounds containing the 2-aminooxazole scaffold and the trifluoromethylphenyl moiety. The experimental protocols provided are intended as a roadmap for investigating these potential mechanisms.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring, a 2-amino group, and a 4-phenyl substituent bearing a trifluoromethyl group. While direct studies on its biological activity are limited, its structural motifs are present in a variety of pharmacologically active molecules. The 2-aminooxazole core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a range of biological targets. Similarly, the trifluoromethylphenyl group is a common feature in many drugs, often enhancing metabolic stability and receptor binding affinity. This guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the existing literature for related compounds, this compound may exhibit one or more of the following biological activities:

Kinase Inhibition

The 2-aminooxazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives of oxazol-2-amine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1] The mechanism of action for such compounds typically involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.

Potential Signaling Pathway

Caption: Hypothesized FLT3 Kinase Inhibition Pathway.

Antimicrobial and Antiprotozoal Activity

Derivatives of 2-amino-4-phenyloxazole have demonstrated significant in vitro activity against protozoa such as Giardia lamblia and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[2][3] The proposed mechanism for these compounds involves the inhibition of essential metabolic pathways within the parasites. Additionally, the trifluoromethylphenyl moiety is present in several antibacterial agents, suggesting that this compound could also possess antibacterial properties, potentially by disrupting bacterial cell function.[4]

Anticancer Activity

Beyond specific kinase inhibition, various oxazole derivatives have shown broader anticancer activities. For example, some 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines have demonstrated significant growth inhibition against a panel of cancer cell lines.[5] The mechanism for such broad activity could involve multiple targets or the induction of apoptosis through various cellular pathways.

Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms of action for this compound, the following experimental workflows are proposed.

Protocol 1: Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of the compound against a panel of kinases.

Experimental Workflow

Caption: Workflow for Kinase Inhibition Assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Compound Addition: Add the diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3-ITD positive AML) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound.

| Compound Class | Target/Activity | IC50/MIC | Reference |

| Oxazol-2-amine Derivatives | FLT3 Kinase Inhibition | Varies with substitution | [1] |

| 2-Amino-4-phenyloxazole Derivatives | Antiprotozoal (G. lamblia) | As low as 1.89 µM | [3] |

| 1,3,4-Oxadiazol-2-amines with trifluoromethylphenyl group | Anticancer (various cell lines) | Varies, e.g., %GI of 53.24 for NCI-H522 | [5] |

| Pyrazole derivatives with trifluoromethylphenyl group | Antibacterial (S. aureus) | Low MIC values | [4] |

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its structural components suggest a high potential for biological activity. The 2-aminooxazole core is a well-established pharmacophore in kinase inhibitors and antimicrobial agents, and the trifluoromethylphenyl group can enhance these activities. The proposed hypotheses and experimental protocols in this guide provide a solid foundation for future research to uncover the therapeutic potential of this compound. Further investigation through the outlined assays is crucial to validate these potential mechanisms and to determine the compound's profile for drug development.

References

-

Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. (URL: [Link])

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (URL: [Link])

-

2-Aminooxazoles and Their Derivatives (Review). (URL: [Link])

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (URL: [Link])

-

Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (URL: [Link])

-

5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (URL: [Link])

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (URL: [Link])

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (URL: [Link])

-

Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (URL: [Link])

-

Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (URL: [Link])

-

Current status of pyrazole and its biological activities. (URL: [Link])

-

This compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (URL: [Link])

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (URL: [Link])

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (URL: [Link])

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. (URL: [Link])

-

4-(trifluoromethyl)-3H-1,2-oxazol-2-amine - PubChem. (URL: [Link])

-

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (URL: [Link])

Sources

- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety

In the landscape of contemporary medicinal chemistry, the strategic design of novel molecular entities with enhanced therapeutic indices is paramount. The compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine emerges as a molecule of significant interest, embodying the convergence of a privileged 2-aminooxazole scaffold and a biologically active trifluoromethylphenyl moiety. The 2-aminooxazole core is a recognized pharmacophore present in a variety of biologically active compounds, while the trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and receptor binding affinity.

This technical guide provides an in-depth exploration of the anticipated biological activities of this compound, drawing upon established principles of medicinal chemistry and extrapolating from the known biological profiles of structurally related analogs. While direct and extensive experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document serves as a comprehensive primer for researchers, scientists, and drug development professionals, offering a predictive framework for its synthesis, potential mechanisms of action, and therapeutic applications. The insights presented herein are grounded in the extensive body of research on analogous compounds, providing a solid foundation for future investigational studies.

Synthetic Strategy: A Robust and Versatile Approach

The synthesis of 2-amino-4-aryloxazoles is a well-documented process in organic chemistry. A highly efficient and commonly employed method involves the microwave-assisted condensation of a substituted α-bromoketone with urea. This approach offers the advantages of rapid reaction times, high yields, and facile purification.

Proposed Synthetic Protocol for this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

-

Urea

-

Dimethylformamide (DMF), anhydrous

-

Microwave reactor

-

Standard laboratory glassware for reaction work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) and urea (2-3 equivalents) in anhydrous DMF.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (typically 120-150 °C) for a short duration (10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid precipitate by filtration and wash with water. Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Cell Seeding: Plate human cancer cell lines (e.g., PC3, LNCaP, K562, HeLa) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Directions and Conclusion

The in-depth analysis of the structural components of this compound, supported by the extensive literature on analogous compounds, strongly suggests its potential as a promising candidate for anticancer drug discovery. The proposed synthetic route is robust and amenable to the generation of a library of related derivatives for structure-activity relationship (SAR) studies.

Future research should focus on the following key areas:

-

Definitive Synthesis and Characterization: The first crucial step is the actual synthesis and rigorous structural confirmation of the title compound.

-

Comprehensive Biological Screening: A broad in vitro screening against a diverse panel of cancer cell lines is necessary to identify the most sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways affected by the compound is essential for its further development.

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the compound's therapeutic efficacy and pharmacokinetic properties.

References

-

[4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents.]([Link])

An In-depth Technical Guide to the In Vitro Evaluation of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Oxazole Derivative

In the landscape of modern drug discovery, small molecules with unique scaffolds continue to be a cornerstone of therapeutic innovation. The compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (CAS: 859721-53-2) represents a promising chemical entity.[1] While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs—the oxazol-2-amine core and the trifluoromethylphenyl group—are present in compounds with a range of biological activities, including the inhibition of soluble epoxide hydrolase (sEH).[2][3] The inhibition of sEH is a compelling therapeutic strategy for managing conditions such as hypertension and inflammation.[2][4][5][6]

This guide provides a comprehensive framework for the in vitro characterization of this compound, with a primary focus on its potential as a soluble epoxide hydrolase (sEH) inhibitor. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a strategic and logical workflow for researchers, scientists, and drug development professionals. The methodologies described are grounded in established principles of scientific integrity, ensuring that the data generated is robust, reproducible, and translatable.

Part 1: Primary Screening for sEH Inhibition

The initial step in evaluating a novel compound is to determine its activity against the primary putative target. For this compound, a logical starting point is the assessment of its inhibitory effect on soluble epoxide hydrolase (sEH).

Rationale for Fluorometric sEH Activity Assay

A fluorometric assay is the preferred method for initial high-throughput screening (HTS) due to its sensitivity, simplicity, and amenability to automation.[5][7] This assay relies on a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.[6][8][9] The increase in fluorescence is directly proportional to the enzymatic activity, and a reduction in the signal in the presence of the test compound indicates inhibition.

Experimental Workflow: Fluorometric sEH Inhibitor Screening

Caption: Workflow for a fluorometric sEH enzyme activity assay.

Detailed Protocol: Fluorometric sEH Inhibition Assay

Materials:

-

Recombinant human sEH enzyme

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[6][9][10][11]

-

sEH Assay Buffer

-

Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid - AUDA)[12]

-

Test Compound: this compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).

-

Assay Plate Setup:

-

Add 10 µL of each compound dilution to respective wells.

-

For the vehicle control, add 10 µL of DMSO.

-

For the positive control, add 10 µL of a known sEH inhibitor (e.g., AUDA).

-

For the background control, add assay buffer instead of the enzyme.

-

-

Enzyme Addition: Add 40 µL of diluted recombinant human sEH enzyme to all wells except the background control.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]

-

Reaction Initiation: Add 50 µL of the sEH substrate solution to all wells to start the reaction.[10]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[6][9][11][12]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Example Value |

| Recombinant sEH Conc. | 1 nM |

| Substrate (PHOME) Conc. | 10 µM |

| Incubation Time | 30 minutes |

| Temperature | Room Temperature |

| Excitation Wavelength | 330 nm |

| Emission Wavelength | 465 nm |

Part 2: Secondary Assays for Mechanistic and Selectivity Profiling

Following the confirmation of inhibitory activity, it is crucial to understand the mechanism of inhibition and the selectivity of the compound.

Mechanism of Action: Enzyme Kinetics

To determine if the inhibition is competitive, non-competitive, or uncompetitive, enzyme kinetic studies are performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Vmax and Km.

Cell-Based sEH Activity Assay

To confirm that the compound can penetrate cell membranes and inhibit sEH in a more physiologically relevant context, a cell-based assay is essential.[4][13]

Caption: Workflow for a cell-based sEH activity assay.

Orthogonal Assay: LC-MS/MS-based sEH Activity

To validate the results from the fluorometric assay, an orthogonal method such as a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-based assay is highly recommended. This method directly measures the formation of the diol product from a natural substrate, offering high specificity and sensitivity.[14]

Key Steps:

-

Incubate recombinant sEH with a natural substrate (e.g., 14(15)-EpETrE) and the test compound.

-

Quench the reaction.

-

Extract the substrate and the diol product.

-

Analyze the samples by LC-MS/MS to quantify the amount of diol formed.

Part 3: In Vitro Safety and ADME Profiling

Early assessment of a compound's safety and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk the candidate and guide further optimization.[15][16][17]

Cytotoxicity Assays

It is imperative to ensure that the observed sEH inhibition is not a result of general cytotoxicity.[13][18][19]

Recommended Assays:

-

MTT/XTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[13][20][21]

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[18][20][21]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

Preliminary ADME Assays

A panel of in vitro ADME assays should be conducted to evaluate the drug-like properties of the compound.[15][16][17][22]

| Assay | Purpose |

| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver microsomes or hepatocytes.[16][20] |

| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[16] |

| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration.[16][23] |

| Permeability (e.g., Caco-2) | To predict the intestinal absorption of the compound.[16][20] |

Conclusion: A Pathway to Candidate Nomination

This technical guide outlines a systematic and robust in vitro strategy for the characterization of this compound, with a focus on its potential as a soluble epoxide hydrolase inhibitor. By following this multi-faceted approach, from primary screening and mechanistic studies to safety and ADME profiling, researchers can generate a comprehensive data package. This data will be instrumental in making informed decisions regarding the compound's therapeutic potential and its progression through the drug discovery pipeline. The emphasis on scientifically sound, well-controlled experiments ensures the integrity and reliability of the findings, ultimately paving the way for the development of novel and effective therapeutics.

References

-

Selvita. In Vitro ADME. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

-

Concept Life Sciences. In Vitro ADME Assays. [Link]

-

Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

-

BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

-

Jones, P. D., et al. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 2005. [Link]

-

Sapphire North America. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. [Link]

-

Gomez, A. H., et al. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors. Analytical and Bioanalytical Chemistry, 2011. [Link]

-

Kim, I. H., et al. Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 2005. [Link]

-

Lee, K., et al. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules, 2020. [Link]

-

Niu, H., et al. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 2015. [Link]

-

Wobst, J., et al. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Medicinal Chemistry Letters, 2022. [Link]

-

Bertin Bioreagent. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

ACS Publications. Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. [Link]

-

ResearchGate. Measurement of Soluble Epoxide Hydrolase (sEH) Activity. [Link]

-

AbacipharmTech. This compound. [Link]

-

Agilent. Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

-

PubMed. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

-

PubMed. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

-

National Institutes of Health. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]

-

PubMed. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. [Link]

-

National Institutes of Health. 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]

- 7. agilent.com [agilent.com]

- 8. assaygenie.com [assaygenie.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Sapphire North America [sapphire-usa.com]

- 12. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selvita.com [selvita.com]

- 16. criver.com [criver.com]

- 17. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 18. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. kosheeka.com [kosheeka.com]

- 20. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 21. mdpi.com [mdpi.com]

- 22. In Vitro ADME Assays [conceptlifesciences.com]

- 23. bioivt.com [bioivt.com]

Introduction: Contextualizing 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound, identified by its CAS Number 859721-53-2, represents a confluence of two such valuable motifs.[1][2] The 2-amino-oxazole core is a bioisostere for various functional groups and is prevalent in compounds with diverse biological activities. Simultaneously, the 4-(trifluoromethyl)phenyl group is a widely incorporated substituent used to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable lipophilic and electronic interactions.[3]

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely academic; it is a fundamental prerequisite for advancing a compound through the preclinical and clinical pipeline. These properties dictate everything from formulation strategies and bioavailability to shelf-life and regulatory approval. This document outlines the theoretical considerations underpinning its expected behavior and provides robust, field-proven experimental protocols for its empirical characterization.

Section 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability. The structure of this compound presents a classic interplay of competing solubility drivers.

-

Lipophilic Character: The trifluoromethyl (CF3) group is strongly electron-withdrawing and significantly increases the lipophilicity of the phenyl ring. This feature is expected to dominate the molecule's behavior, leading to poor intrinsic solubility in aqueous media. Compounds with trifluoromethylphenyl groups are often soluble in organic solvents.[3]

-

Ionizable Center: The 2-amino group on the oxazole ring provides a basic center. This suggests that the compound's aqueous solubility will be highly pH-dependent. In acidic environments (pH < pKa), the amine will be protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound will exist in its free base form, which is expected to be significantly less soluble.

Predicted Solubility Landscape

While exhaustive experimental data for this specific molecule is not widely published, we can construct an expected solubility profile based on its structural components and data from analogous compounds. This predictive approach is invaluable in early development for guiding experimental design.

| Solvent/Medium | Solvent Type | Expected Solubility | Rationale & Field Insights |

| Aqueous Buffer (pH 2.0) | Polar Protic | Moderate to High | The 2-amino group will be fully protonated, forming a salt and significantly enhancing interaction with water molecules. |

| Aqueous Buffer (pH 7.4) | Polar Protic | Very Low | The compound will be in its neutral, free base form. The lipophilic trifluoromethylphenyl moiety will severely limit aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, universal organic solvent capable of disrupting intermolecular forces in crystalline solids. It is the standard for creating high-concentration stock solutions for initial biological screening. |

| Methanol (MeOH) | Polar Protic | Moderate | Methanol's polarity and hydrogen-bonding capability should allow for reasonable solvation, making it a suitable solvent for analytical standard preparation. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Commonly used in reversed-phase HPLC mobile phases, indicating sufficient solubility for analytical applications.[4][5] |

| Dichloromethane (DCM) | Non-polar | Moderate to High | The overall lipophilic nature of the molecule suggests good solubility in chlorinated solvents, which could be relevant for certain synthetic workups or formulation approaches. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Objective: To quantify the equilibrium solubility of this compound in various solvents and buffered aqueous solutions.

Methodology:

-

Preparation of Solutions: Prepare a series of relevant aqueous buffers (e.g., 0.01 M HCl at pH 2.0, 50 mM Phosphate buffer at pH 7.4) and select desired organic solvents.

-

Compound Addition: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each solvent in separate, sealed glass vials. The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator for a period sufficient to reach equilibrium. A 24-48 hour period is standard. Causality Note: This extended agitation is critical to measure thermodynamic, not kinetic, solubility. It ensures the dissolution rate equals the precipitation rate, reflecting the true saturation point.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Dilution: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid pellet. Perform a precise, pre-determined dilution of the supernatant into a suitable mobile phase or solvent compatible with the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as described in Section 2.2). Calculate the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility in mg/mL or µg/mL.

Section 2: Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH and is essential for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life.[6][7][8] Forced degradation studies, or stress testing, deliberately expose the API to conditions more severe than accelerated stability testing to provoke degradation.[9]

Forced Degradation Workflow

The following diagram outlines a comprehensive workflow for assessing the stability of this compound.

Caption: Workflow for ICH-compliant forced degradation studies.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its degradation products, process impurities, and excipients.[4]

Objective: To develop and validate an RP-HPLC method capable of resolving this compound from all potential degradation products generated during stress testing.

Methodology:

-

Column and Mobile Phase Selection:

-

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point due to the non-polar nature of the analyte.[4][10]

-

Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potentially more polar degradants. Start with a mobile phase of Acetonitrile (Solvent B) and water with 0.1% formic acid or orthophosphoric acid (Solvent A).[4] Causality Note: The acidic modifier sharpens peaks for amine-containing compounds and ensures consistent ionization state.

-

Initial Gradient: A typical starting gradient would be 10% to 90% B over 20 minutes.

-

-

Method Development using Stressed Samples:

-

Prepare a cocktail of all stressed samples (acid, base, oxidative, etc.) diluted to the target concentration.

-

Inject the cocktail and analyze the chromatogram. The goal is to achieve baseline resolution between the parent peak and all degradant peaks.

-

Optimize the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 40°C) to improve resolution where necessary.[4][10]

-

-

Detection:

-

Use a Photodiode Array (PDA) detector. This is crucial for a SIM.

-

Trustworthiness Check: The PDA detector allows for the assessment of peak purity across the entire peak, confirming that the main analyte peak is not co-eluting with any degradants. It also provides UV spectra that can help in preliminary identification of degradation products.[11]

-

-

Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Predicted Stability Profile and Degradation Pathways

Based on the functional groups present, the following degradation profile can be anticipated.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acid Hydrolysis | Potentially Labile | The oxazole ring, particularly at the C2 position bearing the amine, can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening. |

| Base Hydrolysis | Likely Stable | The molecule lacks readily hydrolyzable ester or amide groups in its core structure, suggesting greater stability under basic conditions compared to acidic ones.[4][10] |

| Oxidation | Potentially Labile | The electron-rich oxazole ring and the aromatic system could be susceptible to oxidation, though the trifluoromethyl group is deactivating. Hydrogen peroxide is a common choice for these studies.[9] |

| Thermal | Likely Stable | The aromatic and heterocyclic core suggests good thermal stability, which is typical for such scaffolds. Significant degradation would likely require extreme temperatures. |

| Photolytic | Potentially Labile | Aromatic systems and heterocycles can absorb UV radiation, potentially leading to photolytic degradation. The extent of degradation should be compared to a dark control to confirm light-induced degradation. |

Conclusion

This compound is a compound with a physicochemical profile characteristic of many modern small-molecule drug candidates: poor intrinsic aqueous solubility at physiological pH, coupled with a likely robust but not impervious stability profile. Its pH-dependent solubility, driven by the 2-amino group, offers a clear pathway for formulation development, suggesting that salt forms or pH-modified formulations could significantly enhance dissolution and bioavailability.

The stability assessment strategy outlined herein, grounded in ICH guidelines, provides a clear and robust framework for de-risking development. By employing a meticulously developed and validated stability-indicating HPLC method, researchers can confidently identify degradation pathways and establish the compound's intrinsic stability. This foundational knowledge is indispensable for making informed decisions throughout the drug development lifecycle, ensuring the final product is safe, effective, and stable.

References

-

Jahagirdar, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. [Link]

-

ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

-

ResearchGate. (n.d.). Force degradation study of compound A3. ResearchGate. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. PubChem. [Link]

-

Lupin. (2022). Forced Degradation – A Review. Lupin. [Link]

-

Ni, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. [Link]

-

Aurobindo Pharma. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Aurobindo Pharma. [Link]

-

Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]

-

PubChem. (n.d.). 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. PubChem. [Link]

-

PubChem. (n.d.). 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. PubChem. [Link]

-

Asian Journal of Chemistry. (2009). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2011). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences. [Link]

-

Latin American Journal of Pharmacy. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC - NIH. [Link]

-

PubChem. (n.d.). Benzooxazol-2-YL-(4-trifluoromethyl-phenyl)-amine. PubChem. [Link]

-

ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Wikipedia. [Link]

-

MDPI. (2020). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

-

Molecules. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. [Link]

-

Molecules. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

-

Tropical Journal of Pharmaceutical Research. (2015). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. ResearchGate. [Link]

-

Biosciencelab. (n.d.). This compound (96%). Biosciencelab. [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals. [Link]

-

Foods. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

-

Ukrainian Biopharmaceutical Journal. (2024). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Ukrainian Biopharmaceutical Journal. [Link]

-

PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]

-

Molecules. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. PMC - NIH. [Link]

-

NIST. (n.d.). 2-Amino-4-phenyl oxazole. NIST WebBook. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. bldpharm.com [bldpharm.com]

- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 5. asianpubs.org [asianpubs.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analogs and Derivatives of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This guide focuses on a specific, promising member of this class: 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine. We will conduct a thorough analysis of its core structure, detailing the strategic importance of the trifluoromethylphenyl and 2-aminooxazole moieties. This document provides a comprehensive overview of synthetic strategies for generating a diverse library of analogs and derivatives. Detailed, step-by-step protocols for core synthesis, N-functionalization, and aryl modifications are presented, emphasizing the causal relationships behind experimental choices. Furthermore, we outline standard methodologies for structural characterization and preliminary biological evaluation, laying the groundwork for robust structure-activity relationship (SAR) studies. Through the integration of proven synthetic protocols, analytical validation, and strategic insights, this guide serves as a technical resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold.

Core Scaffold Analysis: Deconstructing this compound

The therapeutic potential of a molecule is intrinsically linked to its structure. The core compound, this compound, can be dissected into two key components: the 2-aminooxazole heterocycle and the 4-(trifluoromethyl)phenyl substituent.

-

The 2-Aminooxazole Core: This five-membered heterocycle is a bioisostere of the more commonly studied 2-aminothiazole. Replacing the sulfur atom with oxygen can offer distinct advantages, such as potentially reducing metabolic oxidation, improving solubility, and altering the molecule's electronic profile.[1][2] The 2-amino group is a critical handle for derivatization, serving as a key point for modifying the molecule's properties through N-alkylation or N-acylation to probe interactions with biological targets.

-

The 4-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl (CF₃) group is a powerful tool in modern medicinal chemistry.[3][4] Its inclusion in a drug candidate can profoundly influence physicochemical and biological properties.[5][6] Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic breakdown (e.g., oxidation) by cytochrome P450 enzymes.[4][5]

-

Increased Lipophilicity: The CF₃ group generally increases the molecule's lipid solubility, which can improve its ability to cross biological membranes and enhance bioavailability.[4][5]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can alter the pKa of nearby functionalities and influence binding interactions with target proteins.[7]

-

Bioisosterism: The CF₃ group is often used as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of steric and electronic properties.[5][7]

-

The combination of these two moieties creates a scaffold with inherent drug-like properties and multiple avenues for chemical modification to optimize for a specific therapeutic target.

Synthetic Strategies and Detailed Protocols

The efficient synthesis of a diverse library of analogs is paramount for successful drug discovery. This section details robust protocols for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold

The most direct and common method for synthesizing 4-aryl-2-aminooxazoles is the reaction of a substituted 2-bromoacetophenone with urea. This method is often facilitated by microwave irradiation to reduce reaction times and improve yields.[8]

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes the cyclocondensation reaction to form the core 2-aminooxazole ring system.

-

Reactants:

-

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

-

Urea

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a 10 mL microwave reaction vial, combine 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 mmol, 1.0 equiv.) and urea (7.0 mmol, 7.0 equiv.).

-

Add DMF (2 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 138 °C for 20 minutes with a power of 35 W.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-water (20 mL) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

-

Rationale: The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.[8] DMF is an excellent polar aprotic solvent for this transformation, effectively dissolving the reactants and facilitating the reaction at elevated temperatures. An excess of urea is used to drive the reaction to completion.

Derivatization Strategies

With the core scaffold in hand, diversification can be achieved by modifying three key positions: the 2-amino group, the phenyl ring, and potentially the C5 position of the oxazole ring.

Modification at the 2-amino position is a primary strategy for exploring the structure-activity relationship.

Protocol 2: N-Acylation of this compound

This protocol describes the formation of an amide linkage at the 2-amino position.

-

Reactants:

-

This compound

-

Acyl chloride or Carboxylic acid

-

Coupling agent (e.g., HATU, TBTU) if starting from a carboxylic acid

-

Base (e.g., Triethylamine, DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

-

Procedure (using an acyl chloride):

-

Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add triethylamine (1.5 mmol, 1.5 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 mmol, 1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Late-stage functionalization using cross-coupling reactions is a powerful method for introducing diversity. The Suzuki-Miyaura coupling is particularly effective for creating C-C bonds on heterocyclic systems.[9][10][11] While the primary scaffold already contains the phenyl ring, this methodology is crucial for synthesizing analogs where the trifluoromethylphenyl group is replaced with other aryl or heteroaryl moieties. This requires starting with a halogenated or triflated oxazole core.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Aryl Diversification

This protocol outlines the synthesis of 4-aryl-2-aminooxazoles starting from a 4-bromo-2-aminooxazole intermediate.

-

Reactants:

-

4-Bromo-oxazol-2-amine (requires separate synthesis)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

-

-

Procedure:

-

To a microwave vial or Schlenk tube, add the 4-bromo-oxazol-2-amine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (0.05 mmol, 5 mol%), and base (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 4 mL of Dioxane and 1 mL of Water).

-

Heat the reaction mixture at 100-150 °C (conventional heating or microwave) for 1-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Characterization and Analytical Protocols

Unambiguous structural confirmation and purity assessment are critical for reliable biological data.

| Technique | Purpose | Key Observations |

| ¹H & ¹³C NMR | Structural Elucidation | Confirms proton and carbon environments. Look for characteristic shifts for the oxazole ring protons/carbons and the aromatic signals of the phenyl ring. |

| ¹⁹F NMR | Fluorine Confirmation | A singlet peak confirms the presence and chemical environment of the CF₃ group. |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the molecular weight of the synthesized compound, confirming the expected molecular formula (e.g., via High-Resolution MS). |

| HPLC | Purity Assessment | Quantifies the purity of the final compound, which should typically be >95% for biological screening. |

Preliminary Biological Evaluation & SAR

The 2-aminooxazole scaffold, as a bioisostere of 2-aminothiazole, is associated with a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[1][13][14]

Initial Screening Cascade:

-

Primary Assay: Screen the synthesized library against a target of interest (e.g., a specific enzyme, receptor, or cell line).

-

Dose-Response: For active compounds ("hits"), perform dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values).

-

Selectivity/Cytotoxicity: Assess the selectivity of hits against related targets and their general cytotoxicity in non-target cell lines (e.g., VERO or HepG2 cells) to identify a therapeutic window.[1][13]

Structure-Activity Relationship (SAR) Insights: The goal of synthesizing analogs is to build an understanding of the SAR. By systematically altering parts of the molecule, researchers can deduce which features are critical for activity.

-

N-Acyl/Alkyl Groups: The size, polarity, and hydrogen-bonding capacity of the substituent at the 2-amino position can drastically affect target engagement and cell permeability.

-

Aryl Substituents: Replacing the 4-(trifluoromethyl)phenyl group with other substituted phenyl rings (e.g., with electron-donating or -withdrawing groups) or different heterocycles will probe the specific steric and electronic requirements of the target's binding pocket.[15]

-

Positional Isomers: Moving the trifluoromethyl group to the ortho- or meta-position of the phenyl ring can reveal spatial constraints within the binding site.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns. Its rational design incorporates the stability and lipophilicity benefits of the trifluoromethyl group with the versatile and biologically relevant 2-aminooxazole core. The synthetic protocols outlined in this guide provide a robust framework for creating diverse chemical libraries. Future work should focus on expanding the range of N- and aryl-substituents and employing a wide array of biological assays to uncover the full therapeutic potential of these derivatives. The insights gained from systematic SAR studies will be crucial for optimizing lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

Zahid, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

-

Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.

-

Zahid, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

Zahid, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.

-

Wikipedia contributors. (n.d.). Trifluoromethyl group. Wikipedia.

-

Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. PubMed.

-

Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Semantic Scholar.

-

Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441.

-

Itoh, T., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate.

-

Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications.

-